molecular formula C23H26N6O9S3 B1668876 Cefquinome sulfate CAS No. 118443-89-3

Cefquinome sulfate

Cat. No. B1668876
M. Wt: 626.7 g/mol
InChI Key: KYOHRXSGUROPGY-OFNLCGNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefquinome sulfate is a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity . It is a veterinary, parenteral antibiotic that has high cell permeability and high stability to beta-lactamases . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall .


Synthesis Analysis

The synthesis of Cefquinome sulfate involves the protection of the amido group and carboxyl group of cefotaxime by reacting with hexamethyl disilazane. This is followed by 3-substitution by trimethyliodosilane and 5,6,7,8-tetrahydroquinoline successively, and treatment with methanol to obtain cefquinome hydroiodide . After ion exchange to remove the iodide and neutralization with sulfuric acid, cefquinome sulfate is obtained .


Molecular Structure Analysis

Cefquinome sulfate has a methoxyimino–aminothiazolyl moiety into the acyl side chain and the quaternary quinoline group at position 3 of the cefem ring . Its molecular formula is C23H26N6O9S3 .


Chemical Reactions Analysis

Cefquinome sulfate is known to undergo degradation, which could be increased by the presence of some critical factors such as temperature, relative air humidity, buffer components as well as hydrogen and hydroxide ions .


Physical And Chemical Properties Analysis

Cefquinome sulfate has a molecular weight of 626.7 g/mol . It has a relatively short half-life of about 2.5 hours and is less than 5% protein bound. It is excreted unchanged in the urine .

Scientific Research Applications

Veterinary Pharmacology and Toxicology

Cefquinome sulfate has been used in the field of Veterinary Pharmacology and Toxicology .

Application

In a study, two intramammary infusions of cefquinome sulfate were investigated for pharmacokinetics and bioavailability .

Method of Application

The study involved administering an effective dose of 75 mg/gland for cefquinome to 12 lactating cows in each group, with milk samples collected at various time intervals . The concentrations of cefquinome in milk at different times were determined by the UPLC-MS/MS method .

Results

The mean pharmacokinetic parameters of group A and group B following intramammary administration were as follows: AUC last 300558.57 ± 25052.78 ng/mL and 266551.3 ± 50654.85 ng/mL, C max 51786.35 ± 11948.4 ng/mL and 59763.7 ± 8403.2 ng/mL, T 1/2 5.69 ± 0.62 h and 5.25 ± 1.62 h, MRT 7.43 ± 0.79 h and 4.8 ± 0.78 h, respectively . The relative bioavailability of group B was 88.69% that of group A .

Analytical Chemistry

Cefquinome sulfate has been used in the field of Analytical Chemistry .

Application

In a study, two novel cefquinome sulfate (CFQ)-selective electrodes were performed with dibutyl sebacate as a plasticizer using a polymeric matrix of polyvinyl chloride .

Method of Application

The study involved using sodium tetraphenylborate as a cation exchanger without incorporation of ionophore in sensor 1, whereas 2-hydroxy propyl β-cyclodextrin was used as ionophore in sensor 2 .

Results

A stable, reliable, and linear response was obtained in concentration ranges 3.2 × 10 −5 to 1 × 10 −2 mol/L and 1 × 10 −5 to 1 × 10 −2 mol/L for sensors 1 and 2, respectively . Sensor 2 provided better selectivity and sensitivity, wider linearity range, and higher performance . Therefore, it was used successfully for accurate determination of CFQ in biological fluids such as spiked plasma and milk samples .

Pharmacokinetics and Pharmacodynamics

Cefquinome sulfate has been used in the field of Pharmacokinetics and Pharmacodynamics .

Application

In a study, the association between the PK/PD indexes and the antibacterial activity of cefquinome in the treatment of S. agalactiae infections was investigated .

Method of Application

The study involved administering an effective dose of cefquinome to a group of subjects, with samples collected at various time intervals . The concentrations of cefquinome at different times were determined by the UPLC-MS/MS method .

Results

The study showed that the relative bioavailability of group B was 88.69% that of group A . From the findings, group B shows a quicker drug elimination process than group A, which suggests that the withdrawal period for the new formulation may be shorter .

Kinetic Approach

Cefquinome sulfate has been used in the field of Kinetic Approach .

Application

In a study, the stability of Cefquinome Sulfate under Variable Conditions was investigated .

Method of Application

The study involved administering an effective dose of cefquinome to a group of subjects, with samples collected at various time intervals . The concentrations of cefquinome at different times were determined by the UPLC-MS/MS method .

Results

The study showed that the degradation of CS versus time with good correlation in both cases (Any one R2>0.99) .

Pharmacokinetics and Pharmacodynamics

Cefquinome sulfate has been used in the field of Pharmacokinetics and Pharmacodynamics .

Application

In a study, the association between the PK/PD indexes and the antibacterial activity of cefquinome in the treatment of S. agalactiae infections was investigated .

Method of Application

The study involved administering an effective dose of cefquinome to a group of subjects, with samples collected at various time intervals . The concentrations of cefquinome at different times were determined by the UPLC-MS/MS method .

Results

The study showed that the relative bioavailability of group B was 88.69% that of group A . From the findings, group B shows a quicker drug elimination process than group A, which suggests that the withdrawal period for the new formulation may be shorter .

Kinetic Approach

Cefquinome sulfate has been used in the field of Kinetic Approach .

Application

In a study, the stability of Cefquinome Sulfate under Variable Conditions was investigated .

Method of Application

The study involved administering an effective dose of cefquinome to a group of subjects, with samples collected at various time intervals . The concentrations of cefquinome at different times were determined by the UPLC-MS/MS method .

Results

The study showed that the degradation of CS versus time with good correlation in both cases (Any one R2>0.99) .

Safety And Hazards

Cefquinome sulfate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Recent research has focused on improving the bioavailability of Cefquinome sulfate. A new oily nanosuspension has been developed to improve its bioavailability and stability. This new preparation has shown suitable stability, physicochemical properties, and safety. It also demonstrated a rapid release and high bioavailability. The bioavailability of this new preparation was about 1.6 times that of the commercial cefquinome sulfate injection . This new preparation is expected to become a promising veterinary nanodelivery system .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16-;/t17-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOHRXSGUROPGY-OFNLCGNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefquinome sulfate

CAS RN

118443-89-3, 84957-30-2
Record name Cefquinome sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118443893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFQUINOME SULFATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[[(6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium hydroxide, inner salt 72-(Z)-(O-methyloxime), sulfate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFQUINOME SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3858K104DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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